3,5-Dichloro-4-methylbenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-dichloro-4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOPMUKZUCONSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Substituted Benzylamines As Versatile Chemical Building Blocks
Substituted benzylamines are a class of organic compounds that feature a benzyl (B1604629) group attached to an amine. They are recognized as crucial building blocks in organic synthesis due to their versatile reactivity. chemistryviews.orgwikipedia.org The presence of the amino group and the aromatic ring allows for a wide range of chemical transformations, making them valuable precursors for more complex molecules. chemistryviews.org These compounds are found in numerous biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. chemistryviews.orgwikipedia.org The development of efficient synthetic routes to access substituted benzylamines, including direct methods that avoid multiple protection and deprotection steps, is an active area of research. chemistryviews.orgacs.org
Overview of Research Trajectories for Halogenated Aromatic Amines
Halogenated aromatic compounds, including amines, are widely utilized in various industries such as agriculture, dyes, and pharmaceuticals. nih.gov Consequently, their synthesis and environmental fate are significant areas of scientific inquiry. nih.gov Research into halogenated aromatic amines focuses on developing novel and improved synthetic methodologies. rsc.org Traditional halogenation methods often lack regioselectivity and can produce significant waste. nih.gov Therefore, modern research is geared towards more efficient and environmentally friendly approaches, including the use of transition-metal catalysts and enzymatic halogenation. nih.gov The study of halogenated aromatic amines also extends to their biological degradation, as their persistence in the environment is a concern. nih.gov Understanding the microbial enzymes and metabolic pathways that can detoxify these compounds is a key research goal. nih.gov
Contextualization of 3,5 Dichloro 4 Methylbenzylamine Within Organic Synthesis and Medicinal Chemistry Paradigms
Within the broader classes of substituted benzylamines and halogenated aromatic amines, 3,5-Dichloro-4-methylbenzylamine serves as a specialized building block. Its specific substitution pattern, with two chlorine atoms and a methyl group on the benzene (B151609) ring, provides a unique combination of steric and electronic properties that can be exploited in organic synthesis. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds of interest in medicinal chemistry. For instance, substituted benzylamines are used as templates for developing inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase. nih.gov The synthesis of related compounds, such as 3,5-dichloro-4-methylbenzoic acid, highlights the industrial importance of this substitution pattern as an intermediate for agrochemicals and pharmaceuticals. google.com The preparation of various substituted benzylamines is a common theme in organic synthesis literature, indicating the general utility of this class of compounds. beilstein-journals.orgorgsyn.orgresearchgate.net
Scope and Objectives of Academic Investigation into 3,5 Dichloro 4 Methylbenzylamine Chemistry
Established Synthetic Pathways for Halogenated Methylbenzylamines
Traditional methods for the synthesis of halogenated methylbenzylamines have laid the groundwork for more advanced techniques. These established pathways, while often effective, may have limitations regarding substrate scope and reaction conditions.
Reductive Amination Strategies
Reductive amination is a widely used and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. google.com.pgmasterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. ias.ac.in
For the synthesis of halogenated benzylamines, a key challenge is the selective reduction of the imine in the presence of the halogen substituents, which can be susceptible to reduction. nih.gov The choice of reducing agent is therefore crucial. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are often employed. ias.ac.in The reaction can be performed in two steps, with the initial formation of the imine followed by reduction, or as a one-pot process. google.com.pggoogle.com The use of a solvent, such as an alkanol, is common, and the reaction temperature can be controlled to minimize side reactions. google.com.pggoogle.com
For instance, the reductive amination of 2-chloro-benzaldehyde with dimethyl amine to produce 2-chloro-benzyl dimethyl amine has been documented. google.com.pg This highlights the applicability of this method for halogenated substrates. However, the formation of by-products through dehalogenation can be a significant issue. google.com.pg Research has focused on developing catalytic systems, such as those based on palladium and copper, to improve the selectivity and efficiency of the reductive amination of halogenated benzaldehydes. google.com.pg
Amidation and Hydrolysis Routes
An alternative to reductive amination involves the formation of an amide followed by its hydrolysis to the desired amine. This multi-step process can offer a high degree of control and purity in the final product.
A common starting material for this route is a carboxylic acid, such as 3,5-dichloro-4-methylbenzoic acid. bldpharm.com This acid can be converted to the corresponding acyl chloride using a reagent like thionyl chloride. The resulting 3,5-dichloro-4-methylbenzoyl chloride can then be reacted with an amine source. Subsequent hydrolysis of the amide intermediate yields the target benzylamine (B48309).
Another approach starts with a nitrile, such as benzonitrile (B105546). The nitrile group can be hydrolyzed to an amide, which is then further processed. The conversion of nitriles to primary amines can also be achieved through reduction, though this can be challenging due to the inert nature of the carbon-nitrogen triple bond and can lead to side products. nih.gov
The direct synthesis of amides from carboxylic acids and amines is also a viable pathway. sci-hub.seresearchgate.netacs.orgcore.ac.uk This can be achieved under various conditions, including hydrothermal conditions or with the use of activating agents. sci-hub.seresearchgate.net For example, the reaction of phenylacetic acid with benzylamine can produce the corresponding amide in high yield. sci-hub.se Lewis acid catalysts like ZnBr2 or FeCl3 have also been used to facilitate the oxidation of benzylamines to benzamides. researchgate.net
Novel Approaches in Aromatic Amination and Benzylamine Synthesis
Recent advancements in synthetic organic chemistry have led to the development of innovative methods for the synthesis of benzylamines, offering improvements in efficiency, selectivity, and environmental impact.
Transition Metal-Catalyzed Coupling Reactions for Amine Introduction
Transition metal-catalyzed reactions have become indispensable tools for the formation of carbon-nitrogen bonds. researchgate.netthieme-connect.de The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example that allows for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has a broad substrate scope and functional group tolerance, making it a powerful alternative to traditional methods. wikipedia.org The development of specialized ligands has been crucial to the success of this methodology, enabling the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org This catalytic cycle has been extensively studied and refined over the years. wikipedia.org
Beyond palladium, other transition metals like copper have also been utilized in C-N bond-forming reactions. sioc-journal.cn For instance, copper-catalyzed benzylic C-H amination has been reported for the synthesis of quinazoline (B50416) derivatives from amidines. sioc-journal.cn
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. nih.govarkat-usa.org The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. arkat-usa.orgindexcopernicus.com This technology has been successfully applied to the synthesis of various nitrogen-containing compounds, including benzylamines and their derivatives. arkat-usa.orgunmul.ac.idnih.govnih.gov
For example, the microwave-assisted synthesis of N-benzylamide NSAID conjugates has been demonstrated, showcasing the utility of this method in drug discovery. nih.gov The conditions for microwave-assisted reactions, such as the choice of solvent and the power input, can be optimized to maximize efficiency and selectivity. indexcopernicus.com In some cases, solvent-free conditions can be employed, further enhancing the green credentials of this technology. arkat-usa.org Microwave heating has been used in the synthesis of 4-amino-3,5-dihalopyridines via nucleophilic aromatic substitution, demonstrating its applicability to halogenated systems. researchgate.net
Electrochemical Synthesis Methods for Benzylamine Derivatives
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a reagent, thereby avoiding the need for often toxic and expensive chemical oxidants or reductants. rsc.org This approach has been explored for the synthesis of benzylamine derivatives through various electrochemical transformations. researchgate.net
One such method is the electrochemical reduction of benzonitriles. nih.gov While the reduction of the inert nitrile group can be challenging, studies have shown that it is possible to electrochemically hydrogenate benzonitrile to benzylamine under mild aqueous conditions using copper-based electrodes. nih.gov The efficiency of this process is influenced by factors such as the electrode material, current density, and electrolyte composition. nih.gov
Electrochemical oxidation of amines can also be employed to synthesize related nitrogen-containing compounds like imines and nitriles. nih.gov For example, the electrochemical oxidative coupling of benzylamine can yield N-benzyl-1-phenylmethanimine. rsc.org These methods highlight the potential of electrochemistry to provide environmentally friendly pathways for the synthesis and modification of benzylamine derivatives.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic planning is essential for developing sustainable chemical processes. This involves a shift away from traditional methods that often rely on hazardous materials and generate significant waste, towards cleaner, more efficient alternatives. frontiersin.orgresearchgate.net For the synthesis of this compound and its analogues, this means prioritizing routes that utilize safer solvents, maximize the incorporation of all starting materials into the final product (atom economy), and employ catalytic methods to reduce energy consumption and waste. frontiersin.org
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. researchgate.netacs.org Consequently, there is a significant push to develop synthetic methods that can be performed in greener media, such as water, or without any solvent at all. acs.org
Aqueous Reaction Media: Traditionally, water has been avoided in many organic syntheses due to the low solubility of non-polar reactants and potential side reactions. acs.org However, modern research has demonstrated that performing reactions "on water" or in aqueous systems can offer unique advantages. acs.org For amine synthesis, using water as a solvent is highly attractive from an environmental standpoint. google.com The synthesis of benzylamines via the indirect reductive amination of aromatic aldehydes has been successfully demonstrated using aqueous ammonia (B1221849) as the nitrogen source. ias.ac.in Although many organic compounds have limited solubility, reactions can still proceed efficiently, sometimes even at an accelerated rate at the aqueous-organic interface. acs.org
Solvent-Free Reactions: An even more advanced approach is the elimination of solvents altogether. rsc.org Solvent-free synthesis, often facilitated by techniques like ball milling (mechanochemistry), has emerged as a powerful and sustainable alternative to solution-based chemistry. rsc.orgrsc.org This method not only eradicates the need for solvents but can also lead to unique reaction pathways and the formation of products that are difficult to obtain in solution. rsc.org While specific application to this compound is a subject for further research, the principles have been widely applied to the synthesis of other pharmaceutically important molecules. rsc.org
Table 1: Comparison of Reaction Media for Benzylamine Synthesis
Parameter Traditional Organic Solvents (e.g., Toluene, THF) Aqueous Media Solvent-Free (Mechanochemistry) Environmental Impact High (VOC emissions, toxic waste) Low (Benign, non-toxic) Minimal (No solvent waste) Reactant Solubility Generally good for non-polar substrates Often low for organic substrates, can be a challenge libretexts.org Not applicable Energy Consumption Often requires heating/reflux Can often be run at ambient or mild temperatures acs.org Mechanical energy input; can be lower overall Workup & Purification Often requires extraction and distillation Simpler product separation if insoluble in water Often simplified, direct isolation of product google.com
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions, thereby reducing energy consumption and unwanted byproducts. The reductive amination of an aldehyde (in this case, 3,5-dichloro-4-methylbenzaldehyde) is one of the most effective methods for synthesizing amines like this compound. frontiersin.orglibretexts.org
Modern catalytic systems have revolutionized this process:
Iridium-Based Catalysts: Iridium picolinamide (B142947) complexes have shown high activity and practicality for the reductive amination of carbonyl compounds to form primary amines. kanto.co.jp They can operate under relatively mild conditions (e.g., 60°C to reflux) and are stable in air, making them convenient for laboratory use. kanto.co.jp These catalysts are particularly effective for substrates that may be sterically hindered or electronically deficient. kanto.co.jp
Single-Atom Catalysts (SACs): A frontier in heterogeneous catalysis involves the use of single-atom catalysts, such as Ruthenium single atoms dispersed on a nitrogen-doped carbon support (Ru₁/NC). nih.gov These catalysts maximize metal utilization and exhibit exceptional activity and selectivity for the reductive amination of aldehydes and ketones to primary amines. nih.gov They possess high stability and resistance to catalyst poisons, making them robust for practical applications. nih.gov
Other Metal Catalysts: Catalytic systems based on other metals like palladium (Pd) and silver (Ag) have also been developed for reductive amination processes. encyclopedia.pub These catalysts can be supported on materials like alumina (B75360) and used in one-pot reactions to convert nitroaromatics and carbonyl compounds into the desired amines, further enhancing process efficiency. encyclopedia.pub
The use of these advanced catalysts improves atom economy by ensuring that a high proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. frontiersin.orgnih.gov
Table 2: Performance of Modern Catalytic Systems in Reductive Amination
Catalyst System Key Features Typical Reaction Conditions Selectivity/Yield Reference Iridium Picolinamide (Ir-PA) Air-stable, high activity, suitable for bulky substrates. 60-80°C, Ethanol (B145695) or Water as solvent, Ammonium (B1175870) formate (B1220265) as amine/hydrogen source. High yields, can achieve S/C ratios of 10,000. nih.gov Single-Atom Ruthenium (Ru₁-N₃ SAC) Maximizes metal efficiency, highly robust and selective, poison resistant. Hydrogen gas, excess ammonia, mild hydrotreating conditions. Good to excellent yields (up to 98%) for a broad range of substrates. frontiersin.org Supported Silver (Ag/γ-Al₂O₃) Effective for direct reductive amination of aldehydes with nitroarenes. Continuous flow reactor, 100°C, 3 MPa H₂, Toluene solvent. Good to excellent yields for various N-substituted anilines. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement Strategies
Beyond selecting a green synthetic route, optimizing reaction parameters is critical to maximize product yield, minimize reaction time, and ensure process efficiency and safety. For the synthesis of this compound, this involves fine-tuning several variables.
Key optimization strategies include:
Reagent Selection: The choice of reducing agent in a reductive amination is crucial. While powerful hydrides like lithium aluminum hydride are effective, milder and safer reagents such as sodium borohydride (NaBH₄) are often preferred, especially in industrial settings. google.comnih.gov The selection must be balanced to ensure it reduces the intermediate imine without significantly reducing the starting aldehyde. ias.ac.in
Temperature and Time: Reaction kinetics are highly dependent on temperature. Optimization involves finding the lowest possible temperature at which the reaction proceeds at a reasonable rate to minimize energy use and prevent side reactions or product decomposition. Studies on related syntheses have shown that systematically evaluating reaction time is critical; for instance, in a microwave-assisted synthesis of a triazole derivative, extending the reaction time from 15 to 30 minutes at a fixed power increased the yield to an optimal 97%. ujmm.org.ua
Catalyst Loading: In catalytic reactions, using the minimum amount of catalyst to achieve a high conversion rate is economically and environmentally beneficial. Optimization studies aim to find the ideal substrate-to-catalyst ratio (S/C) to ensure the process is efficient without wasting expensive catalyst material. kanto.co.jp
Solvent and pH: Even in green solvents like water, conditions such as pH can dramatically affect reaction outcomes. For amine synthesis, controlling the pH is necessary to facilitate the formation of the imine intermediate without causing hydrolysis of reagents or products. google.com
Table 3: Impact of Parameter Optimization on Reaction Yield
Parameter Unoptimized Condition Optimized Condition Impact on Yield/Efficiency Reference Example Reaction Time (Microwave) 5-15 minutes 30 minutes Yield increased from low levels to 97%. Reducing Agent Harsh hydride (e.g., LiAlH₄) Mild hydride (e.g., NaBH₄) Improved safety profile with comparable or quantitative yield. [8, 11] Reaction Medium Aqueous TBHP (oxidant) TBHP in decane (B31447) (oxidant) Yield was "considerably enhanced" by avoiding aqueous conditions that caused hydrolysis. Catalyst Stoichiometric reagent Catalytic amount (e.g., Ir, Ru) Reduces waste, increases atom economy, allows for milder conditions. [2, 3]
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine group in this compound is a key site of nucleophilic reactivity, readily participating in a variety of reactions to form new carbon-nitrogen and sulfur-nitrogen bonds.
The primary amine of this compound can undergo alkylation and acylation reactions. In alkylation, the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide or other alkylating agent. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium salts.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The synthesis of N-aryl-3,4-dihydroquinazolines, for instance, can involve an initial N-acylation step of a benzylamine derivative. beilstein-journals.org The reactivity of the amine in these reactions is influenced by steric hindrance around the nitrogen atom and the electronic effects of the substituted benzene (B151609) ring.
| Reaction Type | Reagent | Product Type | Key Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH3I) | Secondary/Tertiary Amine | Base may be required |
| Acylation | Acyl Chloride (e.g., CH3COCl) | Amide | Often requires a base (e.g., pyridine) |
| Acylation | Acid Anhydride (e.g., (CH3CO)2O) | Amide | - |
The primary amine of this compound can react with sulfonyl chlorides to form sulfonamides. This reaction is a common method for synthesizing this important class of compounds. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
Chemoselectivity in sulfonylation is an important consideration, especially in molecules with multiple reactive sites. In the case of this compound, the primary amine is generally more nucleophilic than the aromatic ring, favoring N-sulfonylation over C-sulfonylation under typical conditions. cbijournal.com Studies have shown that sulfonylation of amines can be carried out efficiently under various conditions, including microwave-assisted solvent-free conditions, which can offer environmental benefits. rsc.org The use of catalysts like cupric oxide can also facilitate these reactions under mild conditions. researchgate.net The chemoselectivity can be influenced by the reaction conditions and the nature of the sulfonylating agent. For example, in molecules containing both an amine and a less reactive functional group, selective sulfonylation of the amine can often be achieved. nih.gov
| Factor | Influence on Reactivity and Selectivity |
|---|---|
| Nature of Amine | Primary amines are generally more reactive than secondary amines. cbijournal.comrsc.org |
| Reaction Conditions | Microwave irradiation and the use of catalysts can enhance reaction rates and yields. rsc.orgresearchgate.net |
| Solvent | Solvent-free conditions are often effective and environmentally friendly. cbijournal.comrsc.org |
| Steric Hindrance | Bulky substituents on the amine or sulfonyl chloride can slow down the reaction. |
Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The formation of the C=N double bond in the imine product is a key feature of this transformation.
The reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. In some cases, the stability of the resulting imine, particularly if it allows for extended conjugation with aromatic rings, can favor product formation even without the removal of water. youtube.com The synthesis of various N-benzylidene derivatives through this method has been reported. mdpi.com These reactions are fundamental in organic synthesis and have applications in the preparation of various heterocyclic compounds and biologically active molecules. nih.govnih.gov
Electrophilic Aromatic Substitution Patterns of the Dichloro-Methylbenzene Core
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commsu.edu The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the ring: the two chlorine atoms, the methyl group, and the aminomethyl group.
Substituents on a benzene ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. lumenlearning.compressbooks.pub Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. libretexts.org
Chlorine atoms are deactivating yet ortho-, para-directing. uci.edu Their inductive electron-withdrawing effect deactivates the ring, but their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the ortho and para positions.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. savemyexams.com
The aminomethyl group (-CH2NH2) is generally considered to be an activating, ortho-, para-directing group.
| Substituent | Effect on Reactivity | Directing Effect |
|---|---|---|
| -Cl | Deactivating | Ortho, Para |
| -CH3 | Activating | Ortho, Para |
| -CH2NH2 | Activating | Ortho, Para |
Halogen Atom Reactivity: Potential for Cross-Coupling Reactions
The chlorine atoms on the aromatic ring of this compound have the potential to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.com These reactions are powerful tools for forming carbon-carbon bonds and typically involve the use of a palladium catalyst. sigmaaldrich.comnih.gov
In a Suzuki-Miyaura coupling, an aryl halide (in this case, the dichloro-substituted benzene ring) reacts with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com The reactivity of aryl chlorides in these couplings is generally lower than that of aryl bromides or iodides, often requiring more specialized catalysts and reaction conditions. doubtnut.com However, advancements in catalyst design have made the coupling of aryl chlorides more feasible. nih.gov
The selective mono- or di-substitution of the chlorine atoms could potentially be achieved by controlling the reaction conditions and the stoichiometry of the reagents. This would allow for the synthesis of a variety of biphenyl (B1667301) derivatives and other complex aromatic structures.
Redox Chemistry and Electrochemical Transformations
The this compound molecule possesses functionalities that can undergo redox reactions. The primary amine group can be oxidized, and the chlorinated aromatic ring can be reduced.
Electrochemical methods can be employed to study and carry out these transformations. For instance, the electrochemical oxidation of benzylamine derivatives can lead to the formation of imines and other products. researchgate.net The oxidation of benzylamine has been studied as a model for enzymatic deamination processes. nih.gov
Conversely, the chlorine atoms on the benzene ring can be removed through reductive dehalogenation. Electrochemical reduction is a known method for breaking carbon-halogen bonds. nih.gov The reactivity of halogens generally decreases down the group, meaning that chlorine is less reactive than bromine and iodine but more reactive than fluorine. libretexts.orgbritannica.comyoutube.comyoutube.com The specific conditions for the electrochemical reduction of this compound would need to be determined experimentally.
Stereochemical Considerations in Reactions Involving the Benzylic Position
The benzylic carbon of this compound is a prochiral center. This means that while the molecule itself is not chiral, the substitution of one of the two hydrogen atoms at the benzylic position with a different group would create a new stereocenter. Consequently, reactions that proceed via the formation of an intermediate at this benzylic position have the potential to be stereoselective, leading to the formation of enantiomerically enriched or pure products.
While specific stereochemical studies on this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis and chiral resolution applied to analogous benzylamine structures provide a strong framework for understanding its potential stereochemical behavior.
One key approach to inducing chirality at the benzylic position of benzylamines involves asymmetric deprotonation. Research on N-protected benzylamines has shown that the use of a chiral base, such as a complex of n-butyllithium and a chiral ligand like (-)-sparteine, can facilitate the enantioselective removal of a benzylic proton. The subsequent reaction of the resulting carbanion with an electrophile leads to the formation of a chiral substituted benzylamine with a high degree of enantioselectivity. acs.org This methodology offers a pathway to chiral derivatives of this compound.
Should a racemic mixture of a chiral derivative of this compound be synthesized, methods for the separation of its enantiomers would be crucial. The successful chiral separation of various halogen-substituted phenylalkylamines has been demonstrated using chromatographic techniques. For instance, the enantiomers of compounds like (3,4-dichlorophenyl)propylamine have been successfully resolved using both capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). nih.gov These separations often employ chiral stationary phases or chiral additives in the mobile phase to achieve differential interaction with the enantiomers. nih.gov
The choice of the chiral selector is critical for effective separation. For example, cyclodextrins have been utilized as chiral selectors in CE for the enantioseparation of halogen-substituted 3-phenyl-3-heteroarylpropylamines. nih.gov In HPLC, chiral stationary phases based on polysaccharide derivatives, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate), have shown excellent enantioselectivity for compounds containing benzyl (B1604629) groups. nih.gov The thermodynamic parameters of the interaction between the enantiomers and the chiral stationary phase, such as enthalpy (ΔH) and entropy (ΔS) changes, can provide insights into the separation mechanism. wiley.com
The table below summarizes potential stereochemical approaches applicable to this compound based on studies of related compounds.
| Stereochemical Approach | Method | Key Principle | Potential Outcome for this compound Derivatives |
| Asymmetric Synthesis | Asymmetric deprotonation-substitution of N-protected benzylamine | Use of a chiral base (e.g., n-BuLi/(-)-sparteine) to selectively remove a prochiral benzylic proton, followed by electrophilic quench. acs.org | Enantioselective synthesis of chiral derivatives. |
| Chiral Resolution | High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (e.g., cellulose tris(3,5-dichlorophenylcarbamate)). nih.gov | Separation of enantiomers from a racemic mixture. |
| Chiral Resolution | Capillary Electrophoresis (CE) | Use of chiral selectors (e.g., cyclodextrins) in the buffer to form transient diastereomeric complexes with different mobilities. nih.gov | Analytical or preparative separation of enantiomers. |
| Chiral Resolution | Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. wiley.com | Enantiomeric analysis and separation. |
N-Functionalization to Generate Substituted Amines, Amides, and Sulfonamides
The primary amine functionality of this compound serves as a key reactive site for a variety of N-functionalization reactions, leading to the synthesis of a wide range of substituted amines, amides, and sulfonamides. These transformations are fundamental in modifying the compound's properties and for its incorporation into larger molecular frameworks.
Standard synthetic protocols can be employed for the N-alkylation, N-acylation, and N-sulfonylation of this compound. While specific literature on this exact compound is not abundant, the reactivity of the benzylamine moiety is well-established. For instance, N-alkylation can be achieved through reactions with alkyl halides, while N-acylation is readily accomplished using acid chlorides or anhydrides in the presence of a base.
The synthesis of sulfonamides from primary amines is a robust and widely utilized transformation. The reaction of this compound with various sulfonyl chlorides in the presence of a suitable base, such as pyridine (B92270) or triethylamine, would be expected to yield the corresponding sulfonamides. This class of compounds is of significant interest due to their prevalence in medicinal chemistry.
| Reagent Class | Product Class | General Reaction Conditions |
| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
| Acid Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |
Functionalization of the Aromatic Ring through Directed Methodologies
Functionalization of the aromatic ring of this compound presents a greater challenge due to the presence of deactivating chloro substituents. However, directed metalation strategies offer a powerful tool to achieve regioselective substitution. The primary amine, or a suitably protected derivative, can act as a directed metalation group (DMG), guiding the deprotonation of an ortho-proton with a strong base like an organolithium reagent.
While no specific examples utilizing this compound are prominent in the literature, the principles of Directed ortho-Metalation (DoM) are broadly applicable. The N-H proton of the benzylamine would first be deprotonated, followed by ortho-lithiation. Subsequent reaction with an electrophile would introduce a new substituent at the C6 position. The directing group hierarchy and the specific reaction conditions would be crucial in achieving the desired regioselectivity.
Electrophilic aromatic substitution reactions on the this compound ring are expected to be sluggish due to the electron-withdrawing nature of the chlorine atoms. The directing effects of the substituents would need to be carefully considered for any potential electrophilic substitution.
Heterocyclic Ring Formation with this compound as a Core Unit
The bifunctional nature of this compound, possessing both a nucleophilic amine and a potentially reactive aromatic ring, makes it an interesting candidate for the synthesis of heterocyclic compounds. While direct examples are scarce, its structural motifs suggest potential applications in well-known cyclization reactions.
For instance, after conversion to the corresponding β-arylethylamine derivative, it could potentially undergo the Pictet-Spengler reaction with aldehydes or ketones to form tetrahydroisoquinolines. Similarly, acylation of a derived β-arylethylamine followed by treatment with a dehydrating agent could lead to dihydroisoquinolines via the Bischler-Napieralski reaction. The electronic and steric effects of the dichloro and methyl substituents would undoubtedly influence the feasibility and outcome of these cyclizations.
Applications in Polymer-Supported Reactions and Solid-Phase Organic Synthesis (SPOS)
The application of benzylamine derivatives in solid-phase organic synthesis (SPOS) is a well-established field, and this compound could be adapted for such purposes.
Development of Cleavable Linkers for Library Synthesis
Benzylamines are often employed as part of cleavable linker strategies in SPOS. While no linkers have been explicitly developed from this compound, its structure lends itself to the design of acid-labile linkers. The stability of the benzylic cation formed upon cleavage would be influenced by the electronic nature of the substituents on the aromatic ring.
Immobilization Strategies for Organic Reagents and Substrates
This compound could be immobilized onto a solid support, such as a resin, through its amine functionality. This would allow for its use as a polymer-supported reagent or as a scaffold for the solid-phase synthesis of compound libraries. The immobilization would typically involve reacting the amine with a resin functionalized with a suitable electrophilic group. The robust nature of the dichlorinated aromatic ring would likely be advantageous in withstanding various reaction conditions employed in SPOS.
| Application | Potential Strategy | Key Features |
| Cleavable Linker | Attachment to a resin via the amine, with cleavage releasing a C-terminal amide. | Acid-lability of the benzylamine linkage. |
| Immobilized Reagent | Covalent attachment to a polymer support. | Facilitates purification by simple filtration. |
| Solid-Phase Scaffold | Serves as the starting point for library synthesis on a solid support. | Allows for the rapid generation of diverse analogues. |
Computational and Theoretical Investigations of 3,5 Dichloro 4 Methylbenzylamine
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3,5-dichloro-4-methylbenzylamine. These methods provide insights into the distribution of electrons within the molecule, the energies of the molecular orbitals, and the regions that are susceptible to chemical attack.
Electronic Structure and Molecular Orbitals
The electronic properties of this compound are largely dictated by the interplay of the substituents on the benzene (B151609) ring: the two electron-withdrawing chlorine atoms, the electron-donating methyl group, and the aminomethyl group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to optimize the molecule's geometry and calculate its molecular orbitals. chemaxon.comnih.govchemicalbook.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally suggests higher reactivity. modgraph.co.ukcdnsciencepub.com
For this compound, the HOMO is expected to have significant contributions from the lone pair of the nitrogen atom in the aminomethyl group and the π-system of the benzene ring. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atoms.
Reactivity Predictions
From the calculated electronic structure, several reactivity descriptors can be derived. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the area around the nitrogen atom is expected to be a region of high negative potential, making it a likely site for protonation or other electrophilic interactions.
The energies of the HOMO and LUMO can be used to calculate global reactivity indices such as chemical hardness, chemical potential, and electrophilicity index, which provide a quantitative measure of the molecule's stability and reactivity. nih.gov
Illustrative Data Table for Electronic Properties
While specific calculated values for this compound are not available, the following table illustrates the type of data that would be generated from a typical DFT study.
| Parameter | Expected Value/Description | Significance |
| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively low | Indicates ability to accept electrons |
| HOMO-LUMO Gap | Moderate | Reflects chemical stability and reactivity |
| Dipole Moment | Non-zero | Indicates overall polarity of the molecule |
| Mulliken Atomic Charges | Negative on N, Cl; Positive on H | Provides insight into the charge distribution |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and reactivity of flexible molecules like this compound are intimately linked to their three-dimensional shape and conformational dynamics.
Conformational Analysis
The key flexible bond in this compound is the C-C bond connecting the benzyl (B1604629) group to the aminomethyl group, and the C-N bond of the aminomethyl group itself. Rotation around these bonds gives rise to different conformers, or rotamers. Computational studies on benzylamine (B48309) and its derivatives have shown that the orientation of the amino group with respect to the phenyl ring is a critical conformational feature. cdnsciencepub.comresearchgate.net
Potential energy surface (PES) scans can be performed using quantum chemical methods to identify the stable conformers and the energy barriers between them. For this compound, steric hindrance between the aminomethyl group and the ortho-chlorine atoms would significantly influence the preferred conformations. It is expected that conformers where the -CH2NH2 group is staggered with respect to the chlorine atoms would be lower in energy.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. rsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.
MD simulations can reveal how the molecule explores different conformational states, how it interacts with solvent molecules, and the nature of its binding to a receptor. For instance, simulations could shed light on the role of halogen bonding, where the chlorine atoms act as electrophilic centers, in molecular recognition processes.
Illustrative Table of Conformational Properties
| Dihedral Angle | Predicted Stable Conformer(s) | Energy Barrier (qualitative) | Notes |
| C(ring)-C(benzyl)-C-N | Staggered conformations | Low to moderate | Influenced by steric hindrance from ortho-chlorine atoms |
| H-C-N-H | Gauche and anti conformations | Low | Typical for amino groups |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds.
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. modgraph.co.uknih.govliverpool.ac.uk DFT methods, particularly with the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. modgraph.co.uk The accuracy of these predictions is often improved by considering solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic protons, the amino protons, and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the chlorine, methyl, and aminomethyl substituents.
Predicted ¹H NMR Chemical Shifts (Qualitative)
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |
| Aromatic H | 7.0 - 7.5 | Singlet | The two aromatic protons are chemically equivalent. |
| Benzylic CH₂ | 3.5 - 4.5 | Singlet | Protons on the carbon adjacent to the nitrogen and the ring. |
| Amino NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift and line shape are dependent on solvent and concentration. |
| Methyl CH₃ | 2.0 - 2.5 | Singlet |
Vibrational Frequencies
The calculation of vibrational frequencies using DFT can help in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic ring and methyl group, N-H stretching of the amine, C-N stretching, and C-Cl stretching. researchgate.netscirp.org
Structure-Energy Relationship Studies for Stability and Reaction Pathways
Computational chemistry allows for the exploration of the relationship between the structure of a molecule and its energy, which is fundamental to understanding its stability and how it behaves in chemical reactions.
Stability Analysis
The relative stability of different isomers or conformers of this compound can be determined by comparing their calculated total energies. For example, the stability of different rotamers around the C-C and C-N bonds can be assessed to identify the most likely conformations in the gas phase or in solution. nih.gov
Reaction Pathways
Computational methods can be used to map out the potential energy surface for a chemical reaction involving this compound. This involves locating the transition state structures that connect the reactants to the products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, the mechanism of N-alkylation or acylation of the amino group could be investigated computationally.
Illustrative Table of Relative Energies
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Staggered (anti) | 0.0 (Reference) | High |
| Staggered (gauche) | > 0 | Moderate |
| Eclipsed | High | Low |
Exploration of 3,5 Dichloro 4 Methylbenzylamine in Advanced Organic Materials and Ligand Design
Role as a Precursor in Polymer Chemistry and Organic Electronic Materials
While no direct studies on the use of 3,5-dichloro-4-methylbenzylamine in polymer chemistry have been identified, its primary amine and reactive aromatic ring present possibilities for its incorporation into various polymer backbones. The amine group can, in principle, undergo polycondensation reactions with diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides or polyureas, respectively. The presence of the chlorine and methyl substituents on the aromatic ring could influence the solubility, thermal stability, and morphology of the resulting polymers.
In the realm of organic electronic materials, the benzylamine (B48309) moiety is not a traditional chromophore or electronically active group. However, it could serve as a versatile building block. For instance, the amine functionality could be used to attach this molecule to a conjugated polymer backbone as a pendant group, potentially modifying the polymer's processing characteristics or its solid-state packing. The dichlorinated and methylated phenyl ring might offer a way to tune the electronic properties of a larger conjugated system through inductive effects, although this has not been experimentally verified for this specific compound. The development of organic semiconductors and conductive polymers often relies on extended π-conjugated systems, a feature that this compound itself lacks.
Applications in the Synthesis of Metal Ligands and Coordination Compounds
The primary amine group of this compound makes it a candidate for the synthesis of various types of ligands for metal coordination. The lone pair of electrons on the nitrogen atom can readily coordinate to a metal center. More complex ligands can be synthesized by reacting the amine with other molecules. For example, Schiff base ligands, which are known for their wide range of coordination chemistry with various transition metals, can be prepared through the condensation reaction of the amine with an appropriate aldehyde or ketone.
The resulting ligands could then be used to form coordination compounds with metals such as nickel, copper, zinc, and others. The properties of these metal complexes, including their geometry, stability, and catalytic activity, would be influenced by the steric and electronic effects of the 3,5-dichloro-4-methylphenyl group. The chlorine atoms, being electron-withdrawing, could affect the electron density on the nitrogen atom and, consequently, the strength of the metal-ligand bond.
Design of Supramolecular Assemblies Incorporating the Benzylamine Moiety
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct large, well-ordered structures from smaller molecular components. The benzylamine moiety of this compound contains a hydrogen bond donor (the -NH2 group) and a π-system (the benzene (B151609) ring), making it a potential building block for supramolecular assemblies.
3,5 Dichloro 4 Methylbenzylamine As a Scaffold in Molecular Design and Biological Activity Profiling in Vitro and in Silico Focus
Structure-Activity Relationship (SAR) Studies for Derivatives Bearing the Benzylamine (B48309) Moiety
The benzylamine scaffold is a privileged structure in medicinal chemistry, and its decoration with specific substituents like chlorine and methyl groups drastically influences its biological activity. Structure-activity relationship (SAR) studies on derivatives of 3,5-dichloro-4-methylbenzylamine help to elucidate the key molecular features responsible for target binding and efficacy.
Influence of Halogenation and Alkyl Substitution on Molecular Interactions
The presence and positioning of halogen atoms and alkyl groups on the benzylamine ring are critical determinants of molecular interactions. The 3,5-dichloro substitution pattern, in particular, is a recurring motif in potent bioactive compounds.
Halogenation, especially with chlorine, significantly alters the electronic properties of the aromatic ring and can form halogen bonds, which are specific non-covalent interactions with biological macromolecules. In SAR studies of analogs, substitutions at positions 3 and 5 of the benzene (B151609) ring have been shown to be crucial for activity. nih.gov For instance, in a series of N-phenylbenzamide derivatives, the presence of halo substituents was found to slightly increase antibacterial activities compared to the parent compound. mdpi.com The dichlorination pattern contributes to both the steric bulk and the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within enzymes or receptors. Studies on 1-phenylbenzazepine ligands have shown that a 6-chloro group can enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com
Table 1: Influence of Substitutions on Benzylamine-like Scaffolds
| Substitution | Position(s) | General Impact on Molecular Interaction | Example from Related Compounds |
|---|---|---|---|
| Dichloro | 3,5- | Increases lipophilicity, potential for halogen bonding, alters electronic distribution. | Key moiety in PPARγ modulators and phospholipase inhibitors. nih.govnih.gov |
| Methyl | 4- | Enhances hydrophobic interactions, fits into specific receptor/enzyme pockets. | Used as a linker in designing potent kinase inhibitors. nih.gov |
Conformational Preferences and Their Impact on Receptor/Enzyme Binding
The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. For the this compound scaffold, the key conformational feature is the rotational freedom around the bond connecting the phenyl ring and the aminomethyl group (-CH2NH2).
The substituents on the phenyl ring can influence this rotational freedom. The steric hindrance imposed by the two chlorine atoms at the meta positions (3 and 5) can restrict the rotation of the aminomethyl group, locking it into a more defined set of low-energy conformations. This pre-organization can be advantageous, as it reduces the entropic penalty upon binding to a receptor or enzyme active site. A more rigid conformation means the molecule spends more time in a shape that is complementary to the binding site.
In silico modeling studies are often employed to predict the preferred conformations of such derivatives. These studies help visualize how the molecule fits into a binding pocket and how specific interactions, like hydrogen bonds from the amine group or halogen bonds from the chlorine atoms, are established. The orientation of the benzylamine moiety relative to the target protein is critical for achieving the desired biological effect, whether it be inhibition or agonism.
Investigation of Molecular Interactions with Biological Targets via In Vitro Assays and In Silico Docking
To understand the therapeutic potential of compounds built upon the this compound scaffold, researchers use a combination of laboratory-based (in vitro) assays and computer-based (in silico) simulations.
Enzyme Inhibition Studies (e.g., Kinase, Phospholipase, H+/K+-ATPase)
The this compound scaffold is a component of molecules designed to inhibit various enzymes.
Kinase Inhibition : Protein kinases are a major class of drug targets, particularly in oncology. A design strategy for new kinase inhibitors has involved using a 4-methylbenzamide (B193301) backbone, suggesting the importance of the 4-methylphenyl component. nih.gov In one study, a compound featuring a 2,6-dichloropurine (B15474) and a fragment derived from 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline showed inhibitory activity against Bcr-Abl1 kinase. nih.gov This highlights the utility of the methyl-substituted phenyl ring in the design of kinase inhibitors.
Phospholipase Inhibition : Phospholipases are enzymes involved in cell signaling and inflammation. The dichlorobenzyl moiety is a key feature in potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov For example, efipladib, a powerful cPLA2α inhibitor, contains a 3,4-dichlorobenzyl group. nih.gov While the substitution pattern is different, it underscores the importance of dichlorination on the benzyl (B1604629) ring for potent phospholipase inhibition. Other known phospholipase A2 inhibitors include quinacrine (B1676205) and quercetin. nih.govsigmaaldrich.com
H+/K+-ATPase Inhibition : This enzyme, also known as the proton pump, is a target for drugs that reduce stomach acid. While direct studies on this compound derivatives are not prominent, related structures are often investigated for this activity.
Table 2: Enzyme Inhibition Profile of Related Dichloro- and Methyl-Substituted Compounds
| Enzyme Target | Compound/Scaffold Type | Key Structural Feature(s) | Observed Activity | Reference |
|---|---|---|---|---|
| cPLA2α | Indole derivative | 3,4-Dichlorobenzyl sulfonamide | Potent, selective inhibition | nih.gov |
| Bcr-Abl1 Kinase | 4-Methylbenzamide derivative | 4-Methylbenzamide backbone | Moderate to high inhibitory activity | nih.gov |
Receptor Binding Profiling
Derivatives containing the dichlorinated phenyl structure have been evaluated for their ability to bind to various receptors. For instance, analogs of INT131, which has a 3,5-dichloro-4-(quinolin-3-yloxy)phenyl structure, were synthesized to probe the structure-activity relationship for Peroxisome proliferator-activated receptor γ (PPARγ), a key target in type 2 diabetes. nih.gov These studies revealed that substitutions on the dichlorinated phenyl ring were critical for transcriptional potency. nih.gov Similarly, SAR studies on 1-phenylbenzazepines identified that a 6-chloro substituent was beneficial for dopamine D1 receptor affinity. mdpi.com This suggests that the this compound scaffold could be a valuable starting point for developing ligands for nuclear hormone receptors and G-protein-coupled receptors.
DNA/RNA Interaction Studies for Ligand Design
The benzylamine moiety can also be incorporated into ligands designed to interact with nucleic acids. A series of platinum(IV) complexes using benzylamine derivatives as axial ligands have been synthesized and studied for their DNA binding nature. researchgate.net These studies found that the complexes act as good intercalators with DNA. The 4-chloro and 4-fluoro benzylamine derivatives, in particular, led to complexes with impressive anticancer activity, which is often linked to DNA interaction. researchgate.net
The flat, aromatic surface of the 3,5-dichlorophenyl ring is suitable for intercalation, a process where a molecule inserts itself between the base pairs of a DNA double helix. The positively charged aminomethyl group could further stabilize this binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. These properties make the this compound scaffold a promising candidate for the design of new DNA-targeting agents.
Design of Novel Chemical Entities Incorporating the this compound Moiety
The design of new molecules leveraging the this compound scaffold is often guided by the principles of bioisosteric replacement and structural analogy to known bioactive compounds. The dichlorinated and methylated benzene ring offers a unique combination of lipophilicity and electronic properties that can be exploited in drug design.
A key strategy involves the use of the benzylamine as a versatile linker to connect the dichlorinated phenyl core to various heterocyclic systems or functional groups. For instance, in the pursuit of novel protein kinase inhibitors, a flexible 4-methylbenzamide linker has been employed to connect a core structure to purine (B94841) derivatives. nih.gov This design aims to mimic the binding modes of known type 1 (ATP-competitive) and type 2 (allosteric) kinase inhibitors. nih.gov The N-9 atom of a purine can be attached to the methyl group of a 4-methylbenzamide backbone, allowing the purine to interact with the ATP-binding pocket of the kinase, while the substituted phenyl group can engage with an allosteric site. nih.gov
Similarly, the benzylamine functionality can be incorporated into more complex heterocyclic structures. For example, N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides have been synthesized and evaluated for their antimicrobial properties. nuph.edu.ua In this design, the substituted benzylamine is attached to the carboxamide group of a thieno[2,3-d]pyrimidine (B153573) core. The nature of the substituents on the benzylamine's phenyl ring has been shown to be crucial for biological activity.
Furthermore, the closely related 3,5-dichlorobenzyl alcohol has been identified as a highly active fragment in the development of novel antifungal agents. nih.gov Esterification of this alcohol with various acids has led to compounds with significant fungicidal activity. nih.gov This suggests that the 3,5-dichlorobenzyl core is a key pharmacophore, and derivatization of the functional group at the benzylic position (e.g., alcohol to amine) is a viable strategy for generating new bioactive molecules.
The synthesis of these novel entities often involves multi-step reaction sequences. For instance, the synthesis of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides can be achieved through the 1,1'-carbonyldiimidazole (B1668759) promoted interaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with a series of substituted benzylamines. nuph.edu.ua
Modulatory Effects on Cellular Pathways (In Vitro Mechanistic Studies)
Derivatives incorporating the this compound scaffold have demonstrated a range of modulatory effects on cellular pathways in in vitro studies, including enzyme inhibition, induction of apoptosis, and cell cycle arrest.
Enzyme Inhibition:
A significant area of investigation for compounds containing the dichlorobenzyl moiety is their potential as enzyme inhibitors. For example, ester derivatives of 3,5-dichlorobenzyl alcohol have been shown to be potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and a target for fungicides. nih.gov In vitro studies revealed that these compounds exhibit remarkable antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani, with EC50 values comparable to the commercial fungicide boscalid. nih.gov Mechanistic studies, including fluorescence quenching analysis and determination of mitochondrial membrane potential, have confirmed that these compounds act similarly to known SDH inhibitors. nih.gov
| Compound/Active Fragment | Target Organism | In Vitro Activity (EC50) |
| Ester derivative of 3,5-dichlorobenzyl alcohol | Botrytis cinerea | 6.60 mg/L |
| Ester derivative of 3,5-dichlorobenzyl alcohol | Rhizoctonia solani | 1.61 mg/L |
Anticancer Activity and Cellular Mechanisms:
Derivatives of 4-methylbenzamide, which share the methylated benzyl core, have been synthesized and evaluated as potential anticancer agents. nih.gov Certain purine-containing derivatives have shown significant inhibitory activity against various cancer cell lines. nih.gov For example, compounds 7 and 10 from one study exhibited potent activity against chronic myeloid leukemia (K562) and acute promyelocytic leukemia (HL-60) cell lines. nih.gov
| Compound | Cell Line | In Vitro Activity (IC50) |
| 7 (a 4-methylbenzamide derivative) | K562 | 2.27 µM |
| 10 (a 4-methylbenzamide derivative) | K562 | 2.53 µM |
| 7 (a 4-methylbenzamide derivative) | HL-60 | 1.42 µM |
| 10 (a 4-methylbenzamide derivative) | HL-60 | 1.52 µM |
Mechanistic studies revealed that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase in OKP-GS cells, thereby preventing cell division. nih.gov Molecular modeling suggested that these compounds can act as inhibitors of platelet-derived growth factor receptors (PDGFRα and PDGFRβ), binding either to the ATP-competitive site or an allosteric site depending on their specific structure. nih.gov
Antimicrobial Activity:
N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides have been investigated for their antimicrobial activity against various bacterial strains. nuph.edu.ua The in vitro activity was found to be dependent on the substitution pattern of the benzylamine moiety. Derivatives with no substituents on the benzene ring or those with small substituents like methyl or methoxyl groups in the para-position showed higher activity against Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua
| Compound Type | Target Organism | In Vitro Activity |
| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | Good activity |
| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | Good activity |
In silico docking studies have suggested that these compounds may act by partially inhibiting bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD). nuph.edu.ua
Advanced Analytical Methodologies for Characterization and Quantification of 3,5 Dichloro 4 Methylbenzylamine
Spectroscopic Techniques for Structural Elucidation (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of 3,5-Dichloro-4-methylbenzylamine, providing detailed information about its atomic and molecular composition, bonding, and electronic structure. While specific experimental data for this compound is not widely available in public literature, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide critical data.
¹H NMR (Proton NMR): The ¹H NMR spectrum would show distinct signals for each type of proton in the molecule. The aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the amine (NH₂) protons, and the methyl (CH₃) protons would all appear at characteristic chemical shifts. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns (e.g., singlet, doublet) would reveal adjacent proton environments. For instance, the two aromatic protons would likely appear as a singlet due to their symmetric environment.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a halogen).
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.2-7.4 (singlet, 2H) | ~128-130 |
| Benzylic CH₂ | ~3.8-4.0 (singlet, 2H) | ~45-50 |
| Amine NH₂ | ~1.5-2.5 (broad singlet, 2H) | N/A |
| Methyl CH₃ | ~2.3-2.5 (singlet, 3H) | ~18-22 |
| Aromatic C-Cl | N/A | ~133-135 |
| Aromatic C-CH₃ | N/A | ~138-140 |
Note: Predicted values are based on standard chemical shift tables and data from similar structures like 2,4-Dichloro-6-methylbenzylamine. spectrabase.com Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl/methylene groups, C-N bond, and C-Cl bonds. For example, a medium to strong absorption band in the region of 1600-1450 cm⁻¹ would indicate the C=C stretching of the aromatic ring. amazonaws.comchemicalbook.comchemicalbook.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium |
| Amine (N-H) | Scissoring Bend | 1590-1650 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Weak to Medium |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |
| C-N | Stretch | 1020-1250 | Medium |
Note: Data is based on typical IR frequencies for functional groups found in related molecules such as various methylbenzylamines. spectrabase.comamazonaws.comchemicalbook.comchemicalbook.comnih.gov
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-to-π* transitions in the benzene (B151609) ring. The presence of substituents (chlorine, methyl, and aminomethyl groups) on the ring will influence the wavelength of maximum absorbance (λmax). The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or hexane, would show characteristic absorption maxima in the 200-300 nm range. spectrabase.comnist.gov
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that ionizes the molecule and then separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and information about its structure from the fragmentation pattern. For this compound, the molecular ion peak would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways would include the loss of the amino group or cleavage of the benzylic bond. Predicted collision cross-section values for related compounds can help in identification. uni.luuni.lu
Chromatographic Methods for Purity Assessment and Separation (GC, HPLC)
Chromatographic techniques are fundamental for separating this compound from impurities and for quantifying its purity.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Given its benzylamine (B48309) structure, this compound should be amenable to GC analysis. A typical GC method would involve injecting the sample onto a capillary column (e.g., a nonpolar HP-5 or a slightly more polar column) and using a temperature program to elute the compound, which is then detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). amazonaws.com GC-MS provides the added advantage of confirming the identity of the eluted peak by its mass spectrum. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.
A typical RP-HPLC system would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration. sielc.com
Typical RP-HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility) sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~220 nm or ~270 nm |
| Injection Volume | 10 µL |
Note: These are general starting conditions and would require optimization for the specific analysis of this compound.
Derivatization for Enhanced Analytical Performance (e.g., Detectability, Chiral Separation)
Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical method. For this compound, derivatization can be employed to enhance detectability or to enable the separation of its enantiomers.
Enhanced Detectability
The primary amine group of this compound is a reactive site for derivatization. For techniques like HPLC with fluorescence detection or GC with Electron Capture Detection (ECD), derivatization can significantly lower the limits of detection. Reagents that introduce a fluorophore or an electrophore can be reacted with the amine.
Chiral Separation
Since this compound is a chiral molecule (if the benzylamine itself is substituted at the alpha-carbon, which is not the case here, but related structures can be chiral), separating its enantiomers is often necessary. This can be achieved chromatographically in two main ways:
Using a Chiral Stationary Phase (CSP): This is a direct method where the racemic mixture is separated on a column that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs are commonly used in HPLC for this purpose. jiangnan.edu.cn
Pre-column Derivatization with a Chiral Derivatizing Agent (CDA): This is an indirect method where the enantiomers are reacted with a single enantiomer of a chiral reagent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18 in HPLC). nih.gov
The selection of a derivatization strategy depends on the analytical goal, the detection method available, and the nature of the sample matrix. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The data obtained from X-ray crystallography serves as the ultimate proof of structure, confirming the connectivity and stereochemistry established by spectroscopic methods. While no published crystal structure for this compound was found, this technique remains the gold standard for unambiguous solid-state structural characterization. nih.gov
Future Research Directions and Emerging Paradigms for 3,5 Dichloro 4 Methylbenzylamine Chemistry
Untapped Synthetic Potential and Reaction Discoveries
The synthetic utility of 3,5-Dichloro-4-methylbenzylamine is largely unexplored, presenting a significant opportunity for the discovery of new reactions and the development of novel synthetic methodologies. The presence of multiple reactive sites—the aromatic ring, the benzylic C-H bonds, and the amine group—allows for a diverse range of chemical transformations.
Future research could focus on the selective functionalization of the aromatic ring. The two chlorine atoms and the methyl group direct electrophilic aromatic substitution to specific positions, but developing catalytic systems for regioselective C-H activation and functionalization at other positions would be a significant advancement. numberanalytics.com For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of derivatives with potentially interesting electronic and steric properties. The development of practical and fast methods for synthesizing α-substituted primary benzylamines from readily available starting materials is an area of active research. chemistryviews.org
The benzylic C-H bonds are also prime targets for functionalization. Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have enabled the selective arylation and alkylation of benzylic C-H bonds in various benzylamine (B48309) derivatives. researchgate.net Applying these modern synthetic techniques to this compound could provide access to a library of novel compounds that are not accessible through traditional methods. Furthermore, the amine group itself can be a focal point for derivatization, including N-alkylation, acylation, and the formation of various nitrogen-containing heterocycles. nih.gov
| Potential Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |
| C-H Arylation | Aromatic Ring | Palladium or Copper Catalysts, Aryl Halides | Introduction of new aryl groups |
| Benzylic C-H Functionalization | Benzylic Carbon | Photoredox Catalysts, Alkyl/Aryl Radicals | Formation of new C-C or C-heteroatom bonds at the benzylic position |
| N-Alkylation/Acylation | Amine Nitrogen | Alkyl Halides, Acyl Chlorides | Derivatization of the amine group |
| Cyclization Reactions | Amine and Aromatic Ring | Various (e.g., intramolecular Buchwald-Hartwig) | Synthesis of nitrogen-containing heterocyclic compounds |
Novel Applications in Interdisciplinary Fields (e.g., Catalysis, Sensing)
The unique electronic and structural features of this compound suggest its potential for applications beyond traditional organic synthesis, particularly in the interdisciplinary fields of catalysis and chemical sensing.
In catalysis, benzylamine derivatives have been utilized as ligands for transition metals in various catalytic transformations. The nitrogen atom of the amine and potentially the chlorine atoms could coordinate with metal centers, creating a specific steric and electronic environment that could influence the activity and selectivity of the catalyst. Future research could involve the synthesis of chiral derivatives of this compound for use in asymmetric catalysis, a critical area in modern synthetic chemistry. The development of nickel catalysts for the efficient synthesis of primary benzylamines highlights the industrial importance of this class of compounds. acs.org
In the realm of chemical sensing, the aromatic and amine functionalities of this compound could be exploited for the detection of various analytes. The amine group can act as a binding site for metal ions or as a proton donor/acceptor, leading to changes in the molecule's photophysical properties (e.g., fluorescence or color) upon interaction with a target species. The chlorinated aromatic ring could also participate in non-covalent interactions, such as halogen bonding, which could be harnessed for selective anion recognition. The development of chemical sensors for toxic substances is a rapidly growing field with significant societal impact. nih.gov
Sustainable Chemistry Approaches in Production and Utilization
The principles of green chemistry are increasingly guiding synthetic strategies, and the future production and utilization of this compound should be approached with sustainability in mind. This includes the development of more environmentally friendly synthetic routes and the exploration of its use in sustainable chemical processes.
Traditional methods for the synthesis of aromatic amines often involve harsh reagents and generate significant waste. acs.org Future research should focus on developing catalytic methods for the synthesis of this compound that utilize greener solvents, have high atom economy, and operate under milder reaction conditions. For example, the direct amination of a corresponding benzyl (B1604629) alcohol or the reductive amination of a benzaldehyde (B42025) derivative using green reducing agents would be a significant improvement over classical methods. researchgate.net The use of electrochemical methods for the chlorination of aromatic compounds also presents a promising green alternative. rsc.orgacs.orgnih.gov
In terms of utilization, this compound could potentially be used as a building block for the synthesis of biodegradable polymers or as a catalyst in environmentally benign reactions. The exploration of its role in biorenewable resource conversion or as a component in sustainable materials would align with the goals of green chemistry. rsc.org
Advanced Computational-Experimental Integration for Predictive Modeling
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of new chemical entities and processes. For a relatively unexplored molecule like this compound, computational modeling can provide valuable insights and guide experimental efforts.
Density functional theory (DFT) calculations can be used to predict the molecule's geometric and electronic structure, spectroscopic properties, and reactivity. nrel.gov For instance, computational studies can help predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective synthetic transformations. rsc.org Molecular dynamics simulations could be employed to study its interactions with biological targets or its behavior as a ligand in a catalytic complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a series of derivatives based on their molecular descriptors. nih.govresearchgate.net This predictive capability can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological fields. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloro-4-methylbenzylamine?
- Methodological Answer : A common approach involves reductive amination of 3,5-dichloro-4-methylbenzaldehyde using ammonia or a primary amine source. Ethanol or methanol is typically used as the solvent, with catalytic acetic acid to facilitate the reaction. For example, refluxing the aldehyde with ammonium acetate in ethanol under hydrogen gas (1–3 atm) in the presence of palladium on carbon (Pd/C) as a catalyst yields the target compound. Post-reaction, filtration and solvent evaporation under reduced pressure are critical for isolation .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. Impurities often arise from incomplete reduction or side reactions with the chloro substituents.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : -NMR will show a singlet for the methyl group (δ ~2.3 ppm) and a triplet for the benzylic amine protons (δ ~1.5 ppm). Aromatic protons appear as a singlet (δ ~7.2 ppm) due to symmetry. -NMR confirms the methyl (δ ~20 ppm) and aromatic carbons (δ ~125–140 ppm) .
- FT-IR : The primary amine N–H stretch appears at ~3350 cm, and C–Cl stretches at ~750 cm .
- Mass Spectrometry : The molecular ion peak ([M+H]) is expected at m/z 204 (CHClN) .
Advanced Research Questions
Q. How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the chloro and methyl substituents. The methyl group’s electron-donating nature increases electron density at the para position, while chloro groups withdraw electrons, creating a polarized aromatic ring. This predicts preferential reactivity at the 4-methyl position in SNAr reactions .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with varying nucleophiles).
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Harmonization : Cross-reference bioassay results from PubChem, REAXYS, and EPA DSSTox to identify inconsistencies in purity, stereochemistry, or assay conditions .
- Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solvent effects .
- Case Study : A 2024 study resolved conflicting cytotoxicity data by confirming that impurities in commercial batches (>95% purity) were responsible for false-positive results .
Q. How can regioselective functionalization of this compound be achieved for drug discovery?
- Methodological Answer :
- Protection-Deprotection : Use Boc (tert-butyloxycarbonyl) to protect the amine group, enabling selective halogenation or cross-coupling (e.g., Suzuki-Miyaura) at the chloro-substituted positions .
- Catalytic Systems : Palladium-catalyzed C–H activation can functionalize the methyl position. For example, Pd(OAc) with ligands like XPhos enhances selectivity .
- Analytical Validation : Monitor regioselectivity using -NMR (if fluorinated reagents are used) or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
